N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide
Description
BenchChem offers high-quality N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-5-26-13-6-8-14(9-7-13)27-10-17(23)20-18-15-11-28(24,25)12-16(15)21-22(18)19(2,3)4/h6-9H,5,10-12H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJWUVOVQWWOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : 377.5 g/mol
Structural Features
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the ethoxyphenoxy group may enhance its solubility and bioavailability.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit lipid oxidation, which is crucial in preventing atherosclerosis .
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide | TBD | Inhibition of lipid peroxidation |
| BO-653 | 0.2 | Scavenging free radicals |
Enzyme Inhibition
Preliminary studies suggest that N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide may inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in conditions like diabetes and obesity.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Thieno[3,4-c]pyrazole derivatives have been studied for their ability to inhibit bacterial growth through disruption of cell wall synthesis.
Case Studies
- Study on Lipid Peroxidation : A study using ApoE knockout mice demonstrated that thieno[3,4-c]pyrazole derivatives significantly reduced markers of lipid peroxidation when included in the diet .
- Enzyme Inhibition Study : In vitro assays showed that similar compounds could inhibit key metabolic enzymes by binding to their active sites, suggesting a pathway for further research into metabolic disorders.
Research Findings and Implications
The biological activity of N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide highlights its potential as a therapeutic agent. Its antioxidant properties may contribute to cardiovascular health by mitigating oxidative stress. Moreover, its enzyme inhibition capabilities open avenues for treating metabolic diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
